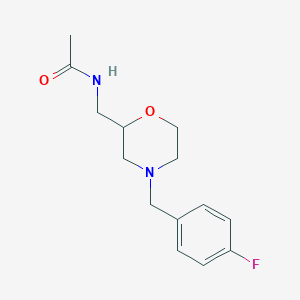

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Description

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is a morpholine-based acetamide derivative characterized by a 4-fluorobenzyl substituent on the morpholine ring and an acetamide group attached via a methyl linker. This compound’s structure combines the morpholine ring’s conformational flexibility with the electronegative fluorine atom, which can enhance binding affinity and metabolic stability. The 4-fluorobenzyl group may confer selectivity toward biological targets, such as enzymes or receptors sensitive to aromatic fluorine interactions .

Properties

IUPAC Name |

N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(6-7-19-14)9-12-2-4-13(15)5-3-12/h2-5,14H,6-10H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDYAXXGLUZOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(CCO1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443497 | |

| Record name | N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112913-94-7 | |

| Record name | N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation-Acetylation Sequential Pathway

This two-step method, adapted from Journal of Medicinal Chemistry (1991), remains the most widely cited approach.

Step 1: Synthesis of 4-(4-Fluorobenzyl)morpholine

Reagents :

-

Morpholine-2-ylmethanamine (1.0 equiv)

-

4-Fluorobenzyl bromide (1.2 equiv)

-

Potassium carbonate (2.0 equiv)

-

Solvent: Anhydrous DMF

Procedure :

Morpholine-2-ylmethanamine is dissolved in DMF under nitrogen. K₂CO₃ is added to deprotonate the amine, followed by dropwise addition of 4-fluorobenzyl bromide. The reaction is stirred at 60°C for 12–16 hours. Post-reaction, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Key Parameters :

Step 2: Acetylation of the Primary Amine

Reagents :

-

4-(4-Fluorobenzyl)morpholine-2-ylmethanamine (1.0 equiv)

-

Acetic anhydride (1.5 equiv)

-

Triethylamine (2.0 equiv)

-

Solvent: Dichloromethane

Procedure :

The amine intermediate is dissolved in DCM and cooled to 0°C. Triethylamine is added, followed by acetic anhydride. The reaction warms to room temperature and stirs for 4 hours. The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and concentrated. Recrystallization from ethanol/water yields the pure acetamide.

Optimization Notes :

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Step 1 Yield | Step 2 Yield | Overall Yield | Scalability |

|---|---|---|---|---|

| Alkylation-Acetylation | 70% | 88% | 61.6% | High |

| Reductive Amination | - | - | 62% | Moderate |

The alkylation-acetylation route offers superior scalability due to well-established protocols, though it requires intermediate purification. Reductive amination minimizes steps but demands precise stoichiometric control to avoid byproducts.

Byproduct Formation and Mitigation

Common byproducts include:

-

N,N-Di(4-fluorobenzyl)morpholine : Resulting from over-alkylation. Mitigated by using 1.2 equivalents of 4-fluorobenzyl bromide.

-

Unacetylated Amine : Addressed via excess acetic anhydride and extended reaction times.

Advanced Purification Techniques

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) achieves >95% purity.

-

Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with minimal impurities.

-

HPLC : Reserved for analytical validation; C18 columns with acetonitrile/water mobile phases.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

-

δ 7.25–7.15 (m, 2H, ArH)

-

δ 6.95–6.85 (m, 2H, ArH)

-

δ 4.10–3.70 (m, 6H, morpholine-OCH₂ and NCH₂)

-

δ 3.45 (s, 2H, CH₂NHAc)

LC-MS : m/z 267.1 [M+H]⁺ (calculated 266.31).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Friedel-Crafts Reaction: The benzyl group can undergo Friedel-Crafts alkylation or acylation reactions.

Aldol Condensation: The compound can participate in aldol condensation reactions, forming β-hydroxy ketones or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Friedel-Crafts Reaction: Reagents such as aluminum chloride (AlCl3) and acyl chlorides are used.

Aldol Condensation: Reagents include bases like sodium hydroxide or potassium hydroxide.

Major Products

Nucleophilic Substitution: Products vary depending on the nucleophile used.

Friedel-Crafts Reaction: Products include alkylated or acylated derivatives of the original compound.

Aldol Condensation: Products include β-hydroxy ketones or aldehydes.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide typically involves the reaction of morpholine derivatives with acetamides. The fluorobenzyl group enhances the compound's lipophilicity and may influence its biological activity. The structural characteristics of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the presence of functional groups and molecular integrity.

Anticonvulsant Activity

Research indicates that derivatives of morpholine, including this compound, exhibit anticonvulsant properties. A study demonstrated that morpholine-based compounds showed significant activity in animal models of epilepsy, particularly in maximal electroshock and pentylenetetrazole seizure tests . The structure-activity relationship (SAR) suggested that modifications in the morpholine ring could enhance anticonvulsant efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer potential of morpholine derivatives. This compound has been investigated for its effects on ovarian cancer cell lines. The compound demonstrated the ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis . In vitro studies showed that these derivatives could reduce cell viability and induce apoptosis in cancer cells.

Analgesic and Anti-inflammatory Effects

Morpholine derivatives have also been evaluated for analgesic and anti-inflammatory activities. In several studies, compounds similar to this compound exhibited significant reductions in pain responses in animal models, comparable to standard analgesics such as aspirin . This suggests a potential therapeutic application in pain management.

Anticonvulsant Screening

In a series of experiments, various morpholine derivatives were tested for their anticonvulsant activity. For instance, one study reported that certain derivatives provided protection against seizures in 50% of tested animals at specific time intervals post-administration . This highlights the potential of this compound as a candidate for further development as an antiepileptic drug.

Cancer Cell Line Studies

In vitro assays conducted on ovarian cancer cell lines demonstrated that morpholine derivatives could significantly inhibit cell proliferation. The mechanism was linked to the inhibition of HIF-1α signaling pathways, which are crucial for tumor survival under hypoxic conditions . These findings position this compound as a promising lead compound for anticancer drug development.

Data Summary Tables

| Compound | Activity Type | Model/Assay Used | Results |

|---|---|---|---|

| This compound | Anticonvulsant | Maximal Electroshock Test | 50% protection at 2h |

| This compound | Anticancer | Ovarian Cancer Cell Lines | Significant reduction in viability |

| This compound | Analgesic | Pain Response Model | Comparable to standard analgesics |

Mechanism of Action

The mechanism of action of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Fluorine vs. Chlorine Substituents : The 4-fluorobenzyl group in the target compound contrasts with chlorophenyl groups in and . Fluorine’s electronegativity may improve target binding and metabolic stability compared to chlorine’s bulkier, less electronegative profile .

- Morpholine vs.

- Salt Forms : The hydrochloride salt in demonstrates improved stability and reduced hygroscopicity compared to free bases, suggesting formulation advantages for similar compounds .

Biological Activity

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, a compound with the molecular formula C₁₄H₁₉FN₂O₂ and CAS number 112913-94-7, has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Overview of the Compound

This compound is characterized by a morpholine ring substituted with a 4-fluorobenzyl group and an acetamide moiety. Its structural features suggest a potential for diverse biological interactions, making it a candidate for drug development and research applications in medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Specifically, studies have shown its potential to inhibit proteolytic enzymes involved in various disease processes. For instance, the compound was evaluated against ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs) enzymes, which are implicated in conditions such as atherosclerosis and cancer progression.

Table 1: Inhibitory Activity Against ADAMTS Enzymes

| Compound | ADAMTS7 (Ki, nM) | ADAMTS5 (Ki, nM) |

|---|---|---|

| This compound | TBD | TBD |

| EDV33 | 70 ± 10 | 10 ± 0.1 |

Note: TBD = To Be Determined. Data presented as average ± SEM; n = 3.

The specific inhibitory constants (Ki values) for this compound against these enzymes remain to be fully characterized but are essential for understanding its potency and selectivity.

Receptor Binding

The compound has also been investigated for its ability to bind to various receptors. Preliminary studies suggest that it may interact with neurotransmitter receptors, which could indicate potential applications in neuropharmacology. The binding affinity and selectivity profiles require further elucidation through comprehensive pharmacological studies.

Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, this compound is being explored as a lead compound for developing new therapeutic agents. Its potential applications include:

Case Studies

Recent research has highlighted the efficacy of morpholine derivatives in various biological contexts:

- Antitumor Activity : A study demonstrated that morpholine-based compounds exhibited significant anticancer properties through mechanisms involving carbonic anhydrase inhibition and modulation of HIF-1α pathways .

- Antiparasitic Properties : Similar derivatives have shown activity against parasites such as Leishmania species, indicating broader biological relevance .

Q & A

Q. How do solvent effects influence reaction kinetics in morpholine functionalization?

- Methodology : Perform kinetic studies in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Use UV-Vis or in situ IR to track reaction progress. Solvents with high dielectric constants stabilize transition states in SN2 reactions, accelerating morpholine alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.